molecular formula C23H21N7O B4648800 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine

2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine

Cat. No. B4648800
M. Wt: 411.5 g/mol
InChI Key: WNMQVUJIWMVOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine, also known as DPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In infectious disease research, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. Specifically, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. In addition, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, one limitation of using 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.

Future Directions

There are several potential future directions for research on 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various disease areas, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in vivo, as well as its potential interactions with other drugs and compounds.

properties

IUPAC Name

(1,5-diphenyl-1,2,4-triazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c31-22(28-14-16-29(17-15-28)23-24-12-7-13-25-23)20-26-21(18-8-3-1-4-9-18)30(27-20)19-10-5-2-6-11-19/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMQVUJIWMVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.